Dolichantoside is a monoterpenoid indole alkaloid glycoside predominantly found in plants of the Ophiorrhiza genus, which belongs to the Rubiaceae family. This compound has garnered attention due to its structural complexity and potential biological activities. Dolichantoside is characterized by a unique combination of an indole moiety linked to a sugar unit, which contributes to its pharmacological properties. The absolute configuration of dolichantoside has been confirmed through various spectroscopic methods, ensuring a deeper understanding of its chemical nature and interactions in biological systems .
Dolichantoside exhibits several notable biological activities, primarily attributed to its alkaloid structure:
The synthesis of dolichantoside can be approached through both natural extraction and synthetic methodologies:
Dolichantoside has potential applications in various fields:
Interaction studies involving dolichantoside focus on its binding affinity with various biological targets:
Dolichantoside shares structural similarities with several other monoterpenoid indole alkaloids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dolichantoside | Indole glycoside with unique sugar linkage | Antitumor, neuroprotective |
| Palicoside | Similar indole structure but different sugar composition | Antimicrobial |
| Camptothecin | Indole-based structure with lactone ring | Strong antitumor activity |
| Strictosidine | Precursor in alkaloid biosynthesis | Anticancer properties |
| 5-carboxystrictosidine | Modified strictosidine with carboxyl group | Potential anticancer effects |
Dolichantoside is unique due to its specific glycosidic linkage and distinct pharmacological profile compared to these similar compounds. Its complex structure allows for diverse interactions within biological systems, setting it apart in terms of potential therapeutic applications.
Dolichantoside is a monoterpenoid indole alkaloid glycoside characterized by the molecular formula C28H36N2O9 [1]. This complex natural product represents a significant member of the strictosidine-type glucoindole alkaloids, featuring a distinctive structural framework that combines an indole moiety with a monoterpene unit linked to a glucose sugar residue . The compound belongs to the class of beta-carboline-type monoterpenoid indole alkaloid glycosides, which are predominantly found in plants of the Ophiorrhiza genus within the Rubiaceae family [3].
The structural architecture of dolichantoside consists of several key components: a tetrahydro-beta-carboline core derived from tryptamine, a secologanin-derived monoterpene unit, and a beta-D-glucopyranosyl moiety [1] [4]. The molecule features a pyrido[3,4-b]indole ring system that is characteristic of this alkaloid class, with specific substitution patterns that distinguish it from related compounds such as strictosidine and palicoside [5]. The complete International Union of Pure and Applied Chemistry name for dolichantoside is methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate [6].
| Structural Component | Description | Chemical Feature |
|---|---|---|
| Indole Core | Tetrahydro-beta-carboline system | Pyrido[3,4-b]indole framework |
| Monoterpene Unit | Secologanin-derived moiety | Dihydropyran ring with vinyl group |
| Sugar Moiety | Beta-D-glucopyranose | Six-membered pyranose ring |
| Ester Group | Methyl carboxylate | Carboxylic acid methyl ester |
The absolute configuration of dolichantoside has been rigorously established through comprehensive stereochemical studies and represents a critical aspect of its molecular identity [4] [7]. The compound possesses the (3S) absolute configuration at the carbon-3 position, which has been confirmed through chemical correlation studies with strictosidinic acid and comparison of circular dichroism spectra [7] [8]. This stereochemical assignment was definitively established by Achenbach and Benirschke through synthesis from (-)-secologanin and tryptamine hydrochloride, resolving earlier structural uncertainties [4].
The complete stereochemical description of dolichantoside includes multiple chiral centers distributed throughout the molecule [6]. The key stereogenic centers are located at positions (1S), (2S), (3R), and (4S) in the dihydropyran core, with the glucose moiety maintaining the standard (2S,3R,4S,5S,6R) configuration typical of beta-D-glucopyranose [1] [7]. The stereochemistry at carbon-3 is particularly significant as it distinguishes dolichantoside from its diastereomer isodolichantoside, which possesses the (3R) configuration [7] [8].
Circular dichroism spectroscopy has proven instrumental in confirming the absolute configuration of dolichantoside [8]. The compound exhibits characteristic circular dichroism curves that show similarities to strictosidine between 200 and 300 nanometers, supporting the (3S) configuration assignment [8]. This spectroscopic evidence, combined with chemical correlation studies, provides robust confirmation of the stereochemical assignments throughout the molecule [4] [7].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation and characterization of dolichantoside [9]. The proton nuclear magnetic resonance spectrum of dolichantoside exhibits characteristic resonances that reflect its complex multicyclic structure and multiple functional groups [3]. The indole portion of the molecule contributes distinctive aromatic proton signals in the downfield region, typically appearing between 7.0 and 8.0 parts per million [9] [10].
The glucose moiety attached to dolichantoside generates a characteristic pattern of signals in the proton nuclear magnetic resonance spectrum [3]. The anomeric proton of the beta-D-glucopyranosyl unit appears as a distinct doublet in the region around 4.5-5.0 parts per million, with coupling constants typical of beta-glycosidic linkages [11]. The remaining glucose protons appear in the 3.0-4.0 parts per million region as a complex multiplet pattern reflecting the multiple hydroxyl-bearing carbons [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of dolichantoside [9]. The carbonyl carbon of the methyl ester group typically resonates around 170 parts per million, while the aromatic carbons of the indole system appear in the 100-160 parts per million range [10]. The aliphatic carbons of the monoterpene unit and glucose residue appear in their characteristic ranges, with the anomeric carbon of glucose typically observed around 100 parts per million [12].
Mass spectrometry analysis of dolichantoside provides crucial molecular weight confirmation and structural information through fragmentation patterns [13]. The compound exhibits a molecular ion peak at mass-to-charge ratio 544, consistent with the molecular formula C28H36N2O9 [1]. Under electrospray ionization conditions, dolichantoside typically forms protonated molecular ions [M+H]+ at mass-to-charge ratio 545 [14].
The fragmentation pattern of dolichantoside in mass spectrometry reveals characteristic losses that support its structural assignment [15]. The most prominent fragmentation involves the loss of the glucose moiety (162 mass units), generating a fragment ion corresponding to the aglycone portion of the molecule [14]. Additional fragmentation patterns include the loss of methoxy groups and various rearrangement processes typical of indole alkaloids [15] [16].
High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for dolichantoside [13]. The accurate mass measurement allows for unambiguous molecular formula assignment and helps distinguish dolichantoside from closely related alkaloids with similar nominal masses [14]. Tandem mass spectrometry techniques enable detailed structural characterization through systematic fragmentation studies [15].
Infrared spectroscopy of dolichantoside reveals characteristic absorption bands that correspond to its functional groups and structural features [17] [18]. The compound exhibits a broad absorption band in the 3200-3600 wavenumber region, attributed to the hydroxyl groups of the glucose moiety and the indole nitrogen-hydrogen stretch [19] [20]. The carbonyl stretch of the methyl ester group appears as a strong absorption around 1735-1750 wavenumbers [19] [20].
The aromatic carbon-carbon stretching vibrations of the indole ring system generate characteristic bands in the 1500-1600 wavenumber region [18] [19]. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, reflecting both aliphatic and aromatic hydrogen atoms [20]. The glucose moiety contributes to complex absorption patterns in the fingerprint region below 1500 wavenumbers [17].
Specific functional group assignments in the infrared spectrum of dolichantoside include the carbon-oxygen stretching vibrations of the glycosidic linkage, typically observed around 1000-1200 wavenumbers [19] [20]. The vinyl group present in the monoterpene portion generates characteristic carbon-carbon double bond stretching around 1640-1680 wavenumbers [18]. These spectroscopic features collectively provide a diagnostic fingerprint for dolichantoside identification [17].
The molecular weight of dolichantoside has been precisely determined as 544.6 grams per mole, corresponding to its molecular formula C28H36N2O9 [1] [6]. This molecular weight places dolichantoside among the medium-sized natural products within the monoterpenoid indole alkaloid family . The exact molecular weight determination has been confirmed through high-resolution mass spectrometry, providing an accurate mass of 544.2586 daltons [1].
The molecular weight of dolichantoside reflects its complex structure comprising multiple structural units [3]. The indole-derived portion contributes approximately 200 daltons, while the glucose moiety adds 180 daltons to the overall molecular weight [11]. The remaining mass is attributed to the monoterpene unit and various substituents including the methyl ester group [1]. This molecular weight is characteristic of glycosylated alkaloids and falls within the typical range for bioactive natural products of plant origin .
Comparative molecular weight analysis reveals that dolichantoside is slightly heavier than its related compounds strictosidine and palicoside due to specific structural modifications [5]. The molecular weight serves as a critical parameter for analytical identification and serves as a primary screening criterion in natural product isolation procedures [13]. The precise molecular weight determination enables accurate quantitative analysis and supports pharmacokinetic studies of this alkaloid [21].
The solubility characteristics of dolichantoside are governed by its amphiphilic nature, combining hydrophilic glucose and hydrophobic indole components . The compound exhibits significant solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide [22]. The presence of multiple hydroxyl groups from the glucose moiety enhances water solubility compared to non-glycosylated alkaloids .
Dolichantoside demonstrates limited solubility in non-polar solvents such as hexane and petroleum ether due to its glycosidic nature [3]. The compound shows moderate solubility in chloroform and dichloromethane, which is typical for glycoalkaloids [22]. Ethyl acetate and acetone provide good solvation properties for dolichantoside, making these solvents suitable for extraction and purification procedures .
The pH-dependent solubility behavior of dolichantoside reflects its basic nitrogen-containing indole core [23]. Under acidic conditions, protonation of the indole nitrogen enhances water solubility through salt formation [24]. The solubility profile is crucial for determining appropriate extraction methods and purification strategies during isolation from plant sources [25]. Temperature effects on solubility follow typical patterns for organic compounds, with increased solubility at elevated temperatures [22].
The stability profile of dolichantoside encompasses its behavior under various environmental conditions and storage requirements . The compound exhibits reasonable stability under normal laboratory conditions when stored as a solid in dark, dry conditions [22]. The glycosidic linkage represents a potential site of hydrolytic cleavage under acidic or enzymatic conditions [26].
Photostability studies indicate that dolichantoside requires protection from direct light exposure to prevent degradation [27]. The indole chromophore is susceptible to photochemical reactions that can lead to structural modifications and loss of biological activity . Storage under inert atmosphere conditions helps prevent oxidative degradation of sensitive functional groups [22].
Thermal stability analysis reveals that dolichantoside maintains structural integrity at moderate temperatures but undergoes decomposition at elevated temperatures [22]. The compound shows good stability in aqueous solutions at physiological pH ranges but may undergo hydrolysis under extreme pH conditions [26]. These stability characteristics are important considerations for analytical method development and formulation studies [17].
| Stability Parameter | Condition | Stability Assessment |
|---|---|---|
| Light Exposure | Direct sunlight | Requires protection |
| Temperature | Room temperature | Stable for extended periods |
| pH Range | 4.0-8.0 | Good stability |
| Oxidative Conditions | Air exposure | Moderate stability |
| Hydrolytic Conditions | Aqueous acidic | Potential glycoside cleavage |